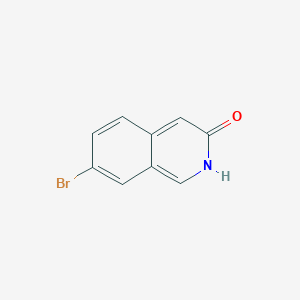

7-溴异喹啉-3-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-Bromoisoquinolin-3-ol is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.

BenchChem offers high-quality 7-Bromoisoquinolin-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Bromoisoquinolin-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学研究

溴异喹啉衍生物的合成

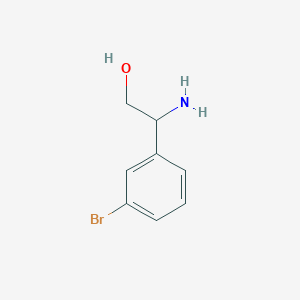

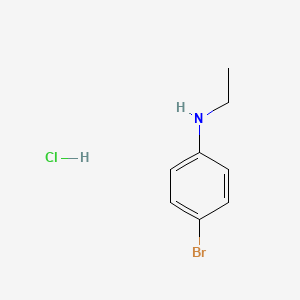

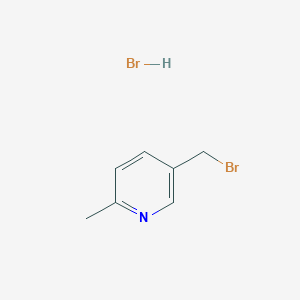

7-溴异喹啉-3-醇及其衍生物主要用于化学合成。例如,通过Pomeranz-Fritsch环合成法制备了溴-7-甲氧基异喹啉,并提出了其衍生物形成的机制(Armengol, Helliwell, & Joule, 2000)。此外,在不同条件下选择性合成了4-溴异喹啉和4-溴喹酮,突出了溴在产物中的引入,使该方法对有机合成具有吸引力(Zhang, Li, & Xiao, 2013)。

溴化技术

一项研究突出了在浓硫酸中使用各种溴化试剂对异喹啉进行区域选择性单溴化。这种溴化技术对溴化试剂的选择、酸、温度和浓度等因素敏感(Brown & Gouliaev, 2004)。

癌症研究和细胞毒性评估

合成了结构与海洋异喹啉醌相关的氨基喹醌,包括7-溴异喹啉-3-醇的衍生物。对这些化合物在体外对健康肺成纤维细胞和各种人类肿瘤细胞系的细胞毒活性进行了评估。一些化合物表现出显著的抗肿瘤活性,其中7-氨基-6-溴异喹啉-5,8-醌对某些癌细胞系显示出显著的效力(Delgado, Ibacache, Theoduloz, & Valderrama, 2012)。

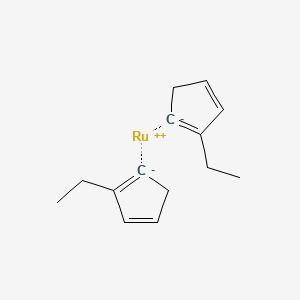

双异喹啉螯合物的合成

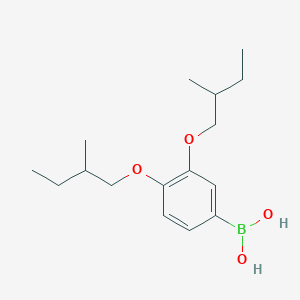

7-溴异喹啉-3-醇被用作合成8,8′-二芳基取代的3,3′-双异喹啉配体的前体。由于这些配体具有内端但不阻碍立体的特性,合成方法允许这些双异喹啉的克级生产(Durola, Hanss, Roesel, Sauvage, & Wenger, 2007)。

防腐和材料科学

防腐研究

一项研究调查了合成的8-羟基喹啉衍生物在盐酸中对轻钢的防腐能力。包括溴取代的异喹啉化合物在内的衍生物表现出显著的抑制效果,表明它们在金属防腐保护中的潜力(Douche et al., 2020)。

药物和生物学研究

微管干扰活性

合成了卤代诺斯卡平类似物,包括从异喹啉生物碱衍生的溴类似物,并对其抗癌活性进行了评估。这些类似物显示出比诺斯卡平更高的微管结合活性,并且在人类癌细胞中阻止有丝分裂并诱导凋亡(Aneja et al., 2006)。

抗菌活性和计算研究

合成了结构类似于7-溴异喹啉-3-醇的6-溴喹啉-4-醇衍生物,并对其针对耐药细菌的抗菌活性进行了测试。还进行了计算对接研究和密度泛函理论(DFT)研究,以调查这些化合物的结构和物理性质(Arshad et al., 2022)。

安全和危害

7-Bromoisoquinolin-3-ol is labeled with the signal word “Warning” and has the following hazard statements: H302+H312+H332-H315-H319-H335 . This means it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

作用机制

Target of Action

It is known to inhibit cyp1a2, a member of the cytochrome p450 superfamily of enzymes . These enzymes play a crucial role in the metabolism of xenobiotics and endogenous compounds.

Mode of Action

Given its inhibitory effect on cyp1a2, it likely interacts with this enzyme, potentially altering its activity and thus influencing the metabolism of certain substances within the body .

Pharmacokinetics

7-Bromoisoquinolin-3-ol exhibits high gastrointestinal absorption and is BBB permeant, indicating that it can cross the blood-brain barrier . It has a lipophilicity (Log Po/w) of 2.04, which influences its absorption and distribution within the body . It is soluble, with a solubility of 0.0575 mg/ml .

Action Environment

The action, efficacy, and stability of 7-Bromoisoquinolin-3-ol can be influenced by various environmental factors. For instance, its storage conditions can affect its stability . It should be kept in a dark place, sealed in dry conditions, and at room temperature

生化分析

Biochemical Properties

7-Bromoisoquinolin-3-ol plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been identified as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 . This interaction is significant as cytochrome P450 enzymes are involved in the metabolism of various endogenous and exogenous compounds. The inhibition of these enzymes by 7-Bromoisoquinolin-3-ol can lead to altered metabolic pathways and changes in the bioavailability of other compounds.

Cellular Effects

The effects of 7-Bromoisoquinolin-3-ol on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Bromoisoquinolin-3-ol can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can affect gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 7-Bromoisoquinolin-3-ol exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. By binding to the active site of cytochrome P450 enzymes, 7-Bromoisoquinolin-3-ol prevents the metabolism of substrates, leading to an accumulation of these substrates in the cell . This inhibition can also result in the activation of alternative metabolic pathways, further influencing cellular function. Additionally, 7-Bromoisoquinolin-3-ol can interact with other biomolecules, such as proteins and nucleic acids, altering their structure and function.

Temporal Effects in Laboratory Settings

The effects of 7-Bromoisoquinolin-3-ol in laboratory settings can vary over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of 7-Bromoisoquinolin-3-ol on cellular function can be significant. Prolonged exposure to this compound can lead to changes in cell viability, proliferation, and differentiation. In vitro studies have demonstrated that continuous exposure to 7-Bromoisoquinolin-3-ol can result in the activation of stress response pathways, leading to cellular adaptation or apoptosis.

Dosage Effects in Animal Models

The effects of 7-Bromoisoquinolin-3-ol in animal models are dose-dependent. At low doses, this compound can modulate enzyme activity and cellular processes without causing significant toxicity . At higher doses, 7-Bromoisoquinolin-3-ol can induce adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the inhibition of cytochrome P450 enzymes, leading to the accumulation of toxic metabolites. Additionally, high doses of 7-Bromoisoquinolin-3-ol can disrupt normal cellular function, leading to oxidative stress and inflammation.

Metabolic Pathways

7-Bromoisoquinolin-3-ol is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . By inhibiting these enzymes, 7-Bromoisoquinolin-3-ol can alter the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels. This compound can also affect the activity of other enzymes involved in metabolic pathways, such as those involved in the synthesis and degradation of lipids, carbohydrates, and nucleotides.

Transport and Distribution

The transport and distribution of 7-Bromoisoquinolin-3-ol within cells and tissues are mediated by various transporters and binding proteins . This compound can cross cellular membranes through passive diffusion and active transport mechanisms. Once inside the cell, 7-Bromoisoquinolin-3-ol can bind to intracellular proteins, affecting its localization and accumulation. The distribution of 7-Bromoisoquinolin-3-ol within tissues is influenced by factors such as blood flow, tissue permeability, and the presence of specific transporters.

Subcellular Localization

7-Bromoisoquinolin-3-ol is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria . The subcellular localization of this compound is influenced by its chemical properties and interactions with intracellular proteins. For instance, 7-Bromoisoquinolin-3-ol can be transported into the nucleus through nuclear pore complexes, where it can interact with transcription factors and other nuclear proteins. Additionally, this compound can accumulate in the mitochondria, affecting mitochondrial function and energy production.

属性

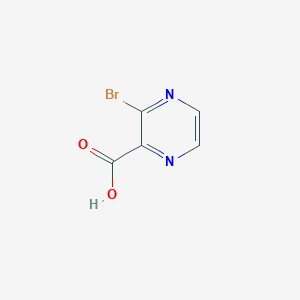

IUPAC Name |

7-bromo-2H-isoquinolin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRWUDMFAZPPKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=CNC(=O)C=C21)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30624091 |

Source

|

| Record name | 7-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

662139-46-0 |

Source

|

| Record name | 7-Bromoisoquinolin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30624091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。